rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans
Description
Molecular Formula: C₁₁H₁₀N₂O₂ CAS: 251.23 (Note: This appears incomplete; standard CAS numbers are 10-digit identifiers.) MDL: MFCD16686167 Structure: The compound features a cyclopropane ring substituted with two fluorine atoms (2,2-difluoro), a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The trans configuration indicates the spatial arrangement of substituents across the cyclopropane ring.
This fluorinated cyclopropane derivative is designed for specialized applications in medicinal chemistry and materials science. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the difluorocyclopropane core contributes to metabolic resistance and conformational rigidity .
Properties
Molecular Formula |
C10H15F2NO4 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(1S,3S)-2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,6+/m1/s1 |
InChI Key |
LIWCFXLKPQHYSL-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C1(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates in the presence of a base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to form the tert-butoxycarbonyl (Boc) protected amine.
Coupling Reactions: The protected amine is then coupled with the cyclopropane ring using standard peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the difluoromethyl group.
Reduction: Reduction reactions can target the carbonyl group or the difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon or the difluoromethyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the design of enzyme inhibitors.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its activity against specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in substituents, influencing their reactivity, stability, and applications:
*Note: The CAS number provided (251.23) is inconsistent with standard formatting and may be incomplete or erroneous.
Key Differences and Implications
- Boc Protection vs. Free Amine : The Boc group in the target compound stabilizes the amine during synthesis, whereas the hydrochloride salt (CAS 2759482-07-8) offers higher aqueous solubility but requires deprotection for further functionalization .
- Fluorination: The 2,2-difluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated analogs like CAS 1909288-13-5.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 4-fluorophenyl) exhibit distinct electronic properties compared to aliphatic Boc-protected derivatives, impacting their use in π-π stacking interactions or hydrophobic environments .
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